Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C8H12O3 . It contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .
Synthesis Analysis
The synthesis of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves a series of steps. One approach utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . Another method involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings .Molecular Structure Analysis
The molecule contains a total of 23 atoms, including 12 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms . It also contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .Chemical Reactions Analysis
The synthesis of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves a series of chemical reactions. One of the key reactions is the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . Another key reaction involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings .Physical And Chemical Properties Analysis
The molecular weight of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is 156.18 g/mol . The molecule contains a total of 23 atoms, including 12 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms . It also contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .Scientific Research Applications
Synthesis of Antimalarial Agents
Researchers have developed derivatives of ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate to evaluate their antimalarial activities. These derivatives demonstrated in vitro activity against Plasmodium falciparum and showed potential for further antimalarial drug development (Nongpanga Ningsanont et al., 2003).
Agricultural Applications
The compound has been used in the synthesis of ceralure B1 and A, acting as a persistent attractant for the Mediterranean fruit fly. This application highlights its potential in developing eco-friendly pest management strategies (J. W. Avery et al., 1994).
Chemical Synthesis and Rearrangements
It has been instrumental in studies involving chemical synthesis and rearrangements, serving as a precursor for the synthesis of complex organic molecules. For instance, its utilization in double rearrangements leading to the synthesis of pentasubstituted pyrroles showcases its versatility in organic synthesis (A. Dehnel et al., 1987).
Development of Chiral Synthons
The compound has been used in the lipase-catalyzed synthesis of tri-substituted cyclopropyl chiral synthons. This process demonstrates an efficient method for preparing optically active enantiomers, highlighting its role in the development of chiral molecules for pharmaceutical applications (T. Tsuji et al., 1999).
properties
IUPAC Name |
ethyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+,7? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESUVRCRNJFDR-MEKDEQNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.